molecular formula C7H10Cl2N2O B1603611 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride CAS No. 51746-81-7

2-Amino-1-pyridin-2-YL-ethanone dihydrochloride

Cat. No. B1603611
CAS RN: 51746-81-7
M. Wt: 209.07 g/mol
InChI Key: XDMZXKYLIWGXSA-UHFFFAOYSA-N
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Description

“2-Amino-1-pyridin-2-YL-ethanone dihydrochloride” is a chemical compound with the CAS Number: 51746-81-7 . It has a molecular weight of 209.07 . The compound appears as a light yellow solid .


Molecular Structure Analysis

The InChI code for “2-Amino-1-pyridin-2-YL-ethanone dihydrochloride” is 1S/C7H8N2O.2ClH/c8-5-7(10)6-3-1-2-4-9-6;;/h1-4H,5,8H2;2*1H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-1-pyridin-2-YL-ethanone dihydrochloride” are not available, similar compounds have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

The compound “2-Amino-1-pyridin-2-YL-ethanone dihydrochloride” has a molecular weight of 209.07 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass is 208.0170183 g/mol . The topological polar surface area of the compound is 56 Ų .

Scientific Research Applications

Synthetic Applications and Methodologies The compound and its derivatives serve as key intermediates in the synthesis of a broad range of heterocyclic compounds. For instance, microwave-assisted synthesis techniques have been utilized to prepare various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(2-aminopyridin-3-yl)ethanone, showcasing the compound's versatility in generating structurally diverse molecules (Haribabu Ankati & E. Biehl, 2010). These methodologies highlight the efficiency of using this compound in heterocyclic chemistry, enabling the construction of complex molecules under mild conditions.

Material Science and Catalysis The synthesis and characterization of novel materials, including those with potential applications in catalysis and fluorescence, often involve the use of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride derivatives. For example, compounds integrating pyrene and/or fluorene moieties with nicotinonitriles have been developed through domino four-component condensation reactions, demonstrating the compound's utility in material science for creating environmentally sensitive fluorophores with potential applications in sensing and materials science (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Medicinal Chemistry and Drug Design In medicinal chemistry, the compound's derivatives have been explored for their biological activities and potential as drug candidates. Notably, derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the role of these compounds in the development of new therapeutic agents. For instance, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activity, underscoring its potential in antimicrobial drug discovery (J. Salimon, N. Salih, & Hasan Hussien, 2011).

properties

IUPAC Name

2-amino-1-pyridin-2-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.2ClH/c8-5-7(10)6-3-1-2-4-9-6;;/h1-4H,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMZXKYLIWGXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622949
Record name 2-Amino-1-(pyridin-2-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-pyridin-2-YL-ethanone dihydrochloride

CAS RN

51746-81-7
Record name 2-Amino-1-(pyridin-2-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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